

Egfr-IN-110: A Technical Guide to a Novel Covalent EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Egfr-IN-110	
Cat. No.:	B12361356	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Egfr-IN-110 is a potent and selective covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR). As a member of the vinylpyridine class of covalent modifiers, it represents a novel approach to targeting the C797 residue within the ATP-binding site of EGFR. This document provides a comprehensive technical overview of **Egfr-IN-110**, including its mechanism of action, target profile, and detailed experimental methodologies for its characterization.

Target and Mechanism of Action

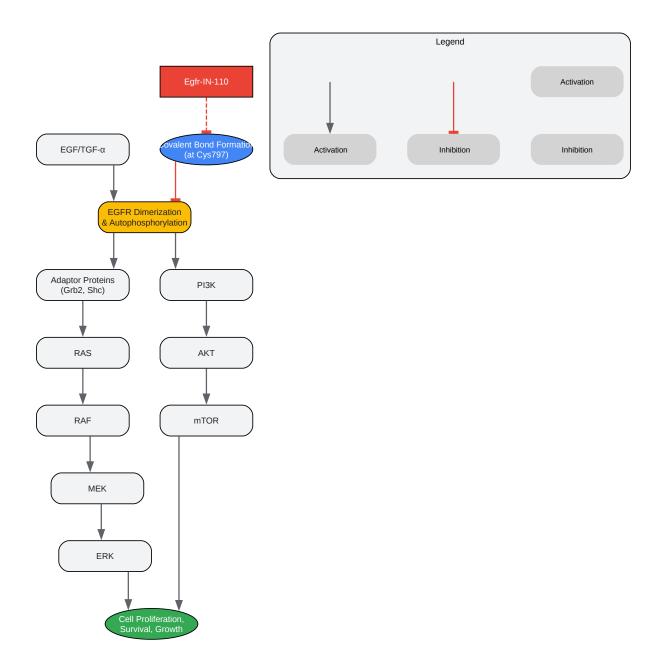
The primary target of **Egfr-IN-110** is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is a key regulator of cellular growth, proliferation, and differentiation.[1][2] [3] Dysregulation of EGFR signaling, often through mutation or overexpression, is a hallmark of various cancers.[4]

Egfr-IN-110 is a targeted covalent inhibitor, which means it forms a permanent, irreversible bond with its target protein.[5][6] Specifically, the vinylpyridine "warhead" of **Egfr-IN-110** is designed to react with the cysteine residue at position 797 (C797) in the ATP-binding pocket of EGFR.[5][7] This covalent modification permanently blocks the binding of ATP, thereby inhibiting the kinase activity of the receptor and shutting down downstream signaling pathways. [8]



EGFR Signaling Pathway and Covalent Inhibition

The following diagram illustrates the EGFR signaling cascade and the point of intervention for **Egfr-IN-110**.



Click to download full resolution via product page



Caption: EGFR signaling pathway and covalent inhibition by **Egfr-IN-110**.

Quantitative Data Summary

Egfr-IN-110, also referred to as compound 12 in the primary literature, demonstrates high potency against EGFR in both biochemical and cellular assays. Its reactivity has been characterized using a glutathione (GSH) stability assay, indicating a balance between covalent reactivity and stability.[7]

Parameter	Value	Description	Reference
EGFR Enzyme pIC50	9.2	The negative logarithm of the half-maximal inhibitory concentration against the isolated EGFR enzyme.	[9]
EGFR Cell pIC50	8.7	The negative logarithm of the half- maximal inhibitory concentration in a cellular context, measuring the inhibition of EGFR phosphorylation.	[9]
Glutathione (GSH) Half-life	404 minutes	The half-life of the compound in the presence of glutathione, a measure of its covalent reactivity. A longer half-life suggests lower reactivity and potentially fewer off-target effects.	[7]



Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize **Egfr-IN-110**.

EGFR Biochemical Kinase Assay (ADP-Glo™ Format)

This assay quantifies the enzymatic activity of EGFR by measuring the amount of ADP produced during the kinase reaction.

Materials:

- EGFR Kinase Enzyme (e.g., Promega V3831)[10]
- Substrate: Poly (Glu4, Tyr1)[3]
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega V9101)[11][12]
- Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[11]
- 384-well plates
- Luminometer

Procedure:

- Prepare serial dilutions of Egfr-IN-110 in DMSO.
- In a 384-well plate, add 1 μL of the diluted inhibitor or DMSO control.
- Add 2 μL of EGFR enzyme solution.
- Add 2 μL of the substrate/ATP mixture.
- Incubate the reaction at room temperature for 60 minutes.



- Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 10 μ L of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Record the luminescence using a plate reader.
- Calculate pIC50 values from the dose-response curves.

Cellular EGFR Phosphorylation Assay

This assay measures the ability of **Egfr-IN-110** to inhibit EGFR autophosphorylation in a cellular context.

Materials:

- A431 human epidermoid carcinoma cells (or other EGFR-overexpressing cell line)
- Cell culture medium (e.g., DMEM with 10% FBS)
- Low-serum medium (0.1% FBS)
- Epidermal Growth Factor (EGF)
- Lysis buffer
- Antibodies: anti-phospho-EGFR (e.g., Y1068) and anti-total-EGFR
- Western blot or ELISA reagents

Procedure:

- Seed A431 cells in 12-well plates and grow to ~90% confluency.
- Serum-starve the cells by incubating in low-serum medium for 16-18 hours.
- Treat the cells with serial dilutions of **Egfr-IN-110** or DMSO control for 1 hour.



- Stimulate the cells with 50 ng/mL EGF for 15 minutes.
- Wash the cells with cold PBS and lyse them.
- Determine the protein concentration of the lysates.
- Analyze the levels of phosphorylated EGFR and total EGFR using Western blotting or a specific ELISA kit.
- Normalize the phospho-EGFR signal to the total EGFR signal.
- Generate dose-response curves and calculate the pIC50.

Glutathione (GSH) Reactivity Assay

This assay assesses the intrinsic reactivity of the covalent warhead of **Egfr-IN-110** by measuring its stability in the presence of glutathione.

Materials:

- Egfr-IN-110
- Glutathione (GSH)
- Phosphate buffer (pH 7.4)
- Acetonitrile
- UHPLC-MS system

Procedure:

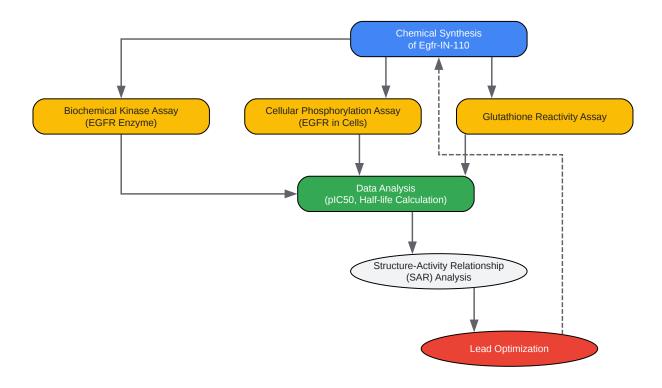
- Prepare a solution of **Egfr-IN-110** in a mixture of phosphate buffer and acetonitrile.
- Prepare a solution of GSH in phosphate buffer.
- Initiate the reaction by mixing the **Egfr-IN-110** solution with the GSH solution at 37°C.



- At various time points (e.g., 0, 30, 60, 120, 180, 240, 360 minutes), take an aliquot of the reaction mixture and quench the reaction.
- Analyze the samples by UHPLC-MS to monitor the depletion of the parent compound (Egfr-IN-110).
- Plot the natural logarithm of the remaining parent compound concentration against time.
- Calculate the half-life (t1/2) from the slope of the linear regression.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the discovery and characterization of a covalent EGFR inhibitor like **Egfr-IN-110**.



Click to download full resolution via product page

Caption: Workflow for characterization of **Egfr-IN-110**.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rsc.org [rsc.org]
- 2. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 3. EGFR Kinase Enzyme System Application Note [promega.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijpcat.com [ijpcat.com]
- 7. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment PMC [pmc.ncbi.nlm.nih.gov]
- 10. EGFR Kinase Enzyme System [promega.com]
- 11. promega.com.cn [promega.com.cn]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- To cite this document: BenchChem. [Egfr-IN-110: A Technical Guide to a Novel Covalent EGFR Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12361356#what-is-egfr-in-110-and-its-target]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com